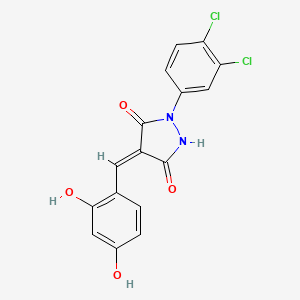
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound is being developed as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of immune cells. By inhibiting BTK, this compound reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for the development of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the optimization of the compound's potency and pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of focus is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases. Finally, there is potential for the development of this compound as a therapeutic agent for other diseases that involve inflammation, such as cancer and cardiovascular disease.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of autoimmune diseases. Further research is needed to optimize the compound's properties and evaluate its effectiveness in clinical settings.
Métodos De Síntesis
The synthesis of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process, starting with the reaction of 4-bromobenzenamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is then coupled with methylsulfonyl chloride and glycine to form the final product.
Aplicaciones Científicas De Investigación
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, this compound was found to reduce joint inflammation and bone erosion. These results suggest that this compound has the potential to be an effective therapeutic agent for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)11-16(20)18-13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKFZVVCWISIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

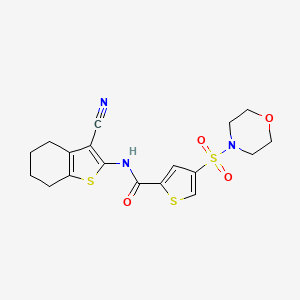
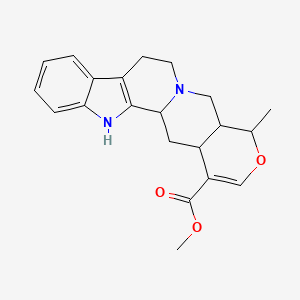
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

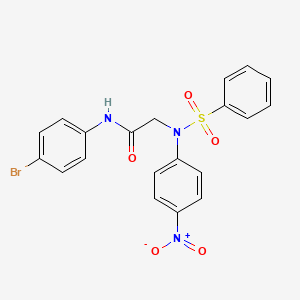
![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)
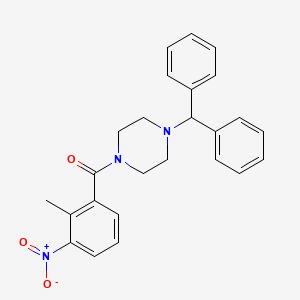
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
